Nav1.7-IN-6

Beschreibung

Molecular Architecture and Domain Organization of the Nav1.7 Alpha Subunit

The core of the Nav1.7 channel is its alpha subunit, a large protein encoded by the SCN9A gene. medchemexpress.com Like other voltage-gated sodium channels, the Nav1.7 alpha subunit is a single polypeptide chain organized into four homologous domains (I-IV). Each of these domains consists of six transmembrane segments (S1-S6). medchemexpress.com

The first four segments (S1-S4) of each domain form the voltage-sensing domain (VSD). The S4 segment, with its positively charged amino acid residues, acts as the primary voltage sensor. Upon changes in the membrane potential, the S4 segment moves, initiating a conformational change that leads to channel opening. The S5 and S6 segments from all four domains come together to form the central ion-conducting pore. medchemexpress.com Cryo-electron microscopy has provided high-resolution structures of the human Nav1.7 channel, revealing the intricate arrangement of these domains. nih.govmdpi.com

Biophysical Properties of Nav1.7 Channel Gating and Ion Conduction

Nav1.7 channels exhibit distinct biophysical properties that are crucial to their physiological role. They are characterized by rapid activation and inactivation kinetics, meaning they open and close quickly in response to changes in membrane voltage. researchgate.netmdpi.com A key feature of Nav1.7 is its slow closed-state inactivation, which allows the channel to generate a significant "ramp" current in response to small, slow depolarizations. lifetechindia.comdrughunter.com This property enables Nav1.7 to amplify subthreshold stimuli, effectively setting the firing threshold of nociceptive neurons.

The channel is highly selective for sodium ions, a feature determined by the amino acid residues lining the narrowest part of the pore, known as the selectivity filter. The flow of sodium ions through the open pore generates the inward electrical current that depolarizes the neuron and initiates an action potential. Nav1.7 is sensitive to blockade by tetrodotoxin (B1210768) (TTX), classifying it as a TTX-sensitive (TTX-S) sodium channel.

Distribution and Subcellular Localization of Nav1.7 in Peripheral Nervous System Neurons

Nav1.7 is predominantly expressed in the peripheral nervous system (PNS). High levels of the channel are found in the cell bodies (somata) of dorsal root ganglion (DRG) and trigeminal ganglion neurons, which are the primary sensory neurons responsible for transmitting pain, thermal, and mechanical sensations. It is also expressed in sympathetic ganglion neurons. medchemexpress.com

Crucially, Nav1.7 is not confined to the cell body. It is transported along the axons of these neurons and shows robust expression in their peripheral terminals in the skin, such as intraepidermal nerve fibers. drughunter.com This localization at the very nerve endings where pain is initiated underscores its role as a key detector of noxious stimuli. The channel is also present at the central terminals of these sensory neurons within the dorsal horn of the spinal cord, where it may play a role in neurotransmitter release. drughunter.com Furthermore, Nav1.7 has been observed at the nodes of Ranvier in some myelinated Aδ-fibers. drughunter.com

Electrophysiological Characterization of Nav1.7 Inhibitor Effects

Evaluation of Voltage-Dependent and State-Dependent Block of Nav1.7 Currents

Nav1.7 channels, like other voltage-gated ion channels, exist in different conformational states: resting, open, and inactivated. Many inhibitors exhibit state-dependent binding, showing higher affinity for the open or inactivated states than the resting state. This property is crucial as it can confer selectivity and a desirable therapeutic profile, where the drug preferentially targets active or pathologically overactive neurons.

To assess state-dependence, researchers use specific voltage protocols:

Resting-State Block: The effect of a compound is measured from a very hyperpolarized holding potential (e.g., -120 mV) where most channels are in the resting state.

Inactivated-State Block: A long depolarizing prepulse is applied to move the channel population into the inactivated state before applying a test pulse to measure the available current. A compound that preferentially blocks the inactivated state will show a greater reduction in current with this protocol. nanion.de

Use-Dependent Block: Channels are repeatedly opened with high-frequency voltage pulses. An inhibitor that binds preferentially to the open or inactivated state will cause a cumulative decrease in current with each pulse. physiology.org

These experiments reveal how an inhibitor's potency changes with the membrane potential and firing frequency of the neuron, providing critical insights into its potential in-vivo efficacy.

Analysis of Persistent and Resurgent Current Inhibition

While the primary Nav1.7 current is transient, the channel can also produce other current types that are critical for neuronal excitability.

Persistent Current: This is a small, non-inactivating current that can occur when channels fail to fully inactivate. nih.gov This current can depolarize the resting membrane potential, bringing the neuron closer to its firing threshold.

Resurgent Current: This unique current is generated upon repolarization after a strong depolarization. It is thought to be caused by a rapid unblocking of the channel pore, allowing a surge of sodium ions to enter the cell, which can promote high-frequency firing. nih.gov

Mutations that enhance these currents are linked to pain disorders. Therefore, an effective Nav1.7 inhibitor might also be evaluated for its ability to specifically block persistent or resurgent currents, which could be a key mechanism for reducing neuronal hyperexcitability in chronic pain states.

Automated Electrophysiology for High-Throughput Screening

Manual patch-clamp, while detailed, is extremely low-throughput. To screen large libraries of compounds for Nav1.7 inhibitors, automated patch-clamp (APC) platforms are essential. Systems like the Qube 384 or SyncroPatch 768PE can perform hundreds or thousands of patch-clamp experiments in parallel per day. frontiersin.orgnih.gov These platforms use planar patch-clamp technology on a chip to achieve whole-cell recordings from cell lines like HEK293 expressing Nav1.7. frontiersin.orgnih.gov They enable the rapid identification of "hits" from large compound libraries and can be programmed to run protocols that assess for desirable characteristics like use-dependency, making them indispensable tools in modern drug discovery. nih.gov

Cellular and Molecular Assay Development for Nav1.7 Target Engagement

Beyond direct electrophysiological measurement, cellular and molecular assays are vital to confirm that a compound engages Nav1.7 in a cellular context and to understand its broader effects on neuronal function and gene expression.

Cell-Based Assays for Neuronal Excitability Modulation

Primary Neuron Cultures: Dorsal root ganglion (DRG) neurons, which endogenously express high levels of Nav1.7, can be cultured and their electrical activity recorded. nih.govyoutube.com Researchers can measure the current threshold (the amount of stimulus needed to fire an action potential) or the frequency of firing in response to a stimulus. axionbiosystems.com An effective Nav1.7 inhibitor would be expected to increase the current threshold and reduce firing frequency. axionbiosystems.com

Calcium Imaging: Electrical activity in neurons leads to an influx of calcium. By using fluorescent calcium indicators, changes in neuronal firing can be visualized as changes in fluorescence intensity. This method can be adapted to a higher throughput format to screen for compounds that reduce neuronal excitability. nih.gov

Multi-Electrode Arrays (MEAs): Neurons can be cultured on plates containing an array of electrodes that can both stimulate the cells and record their spontaneous and evoked action potentials over long periods. youtube.commdpi.com This technology is well-suited to assess how inflammatory mediators might increase neuronal excitability and how Nav1.7 inhibitors can reverse this effect. youtube.comucl.ac.uk

Quantitative Gene Expression Profiling (mRNA and Protein)

It is also important to determine if a compound has off-target effects or if it alters the expression of the Nav1.7 channel itself or other related genes.

mRNA Analysis (qRT-PCR): Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the levels of specific messenger RNA (mRNA) transcripts. nih.govyoutube.com Researchers can analyze the mRNA levels of SCN9A (the gene for Nav1.7) and other sodium channel subunits in cultured cells (like DRG or ND7/23 cells) after treatment with a compound to see if it causes up- or down-regulation. nih.govnih.govyoutube.com

Protein Analysis (Western Blotting, Immunocytochemistry): Western blotting is used to quantify the total amount of Nav1.7 protein in a cell or tissue sample. Immunocytochemistry uses antibodies to visualize the location and relative abundance of the Nav1.7 protein within a cell. youtube.comucl.ac.uk These techniques can confirm whether changes in mRNA lead to changes in functional protein levels and can reveal if an inhibitor affects the trafficking or cellular localization of the channel.

Reporter Assays for Protein-Protein Interactions and Trafficking

The intricate regulation of the Nav1.7 sodium channel, a key target in pain signaling, is heavily dependent on its interactions with other proteins and its movement (trafficking) to and from the cell membrane. To investigate these processes for novel inhibitors, researchers employ sophisticated reporter assays. These techniques allow for the identification of binding partners and the visualization of channel localization, providing critical insights into the mechanisms that control Nav1.7 function.

One powerful approach involves the use of epitope tagging. nih.govbiorxiv.org Researchers have generated mouse models and cell lines where an epitope tag (like a FLAG tag) is attached to the Nav1.7 protein. nih.govbiorxiv.org This tag acts as a handle, allowing scientists to isolate Nav1.7 and any proteins bound to it from cell extracts using a technique called co-immunoprecipitation (Co-IP). nih.govnih.gov Once isolated, the associated proteins can be identified using mass spectrometry, a method that determines the precise mass of molecules. Through this methodology, studies have successfully mapped the protein-protein interaction networks for both human and mouse Nav1.7. nih.govbiorxiv.org

These proteomic screens have revealed a host of interacting proteins that are crucial for Nav1.7's lifecycle. For instance, Collapsin Response Mediator Protein 2 (CRMP2) has been identified as a key regulator of Nav1.7's presence on the cell membrane. nih.govnih.govpnas.org Other significant interactors include membrane-trafficking proteins like synaptotagmin-2 (Syt2) and transmembrane P24-trafficking protein 10 (Tmed10), as well as the sodium channel subunit Scn3b. nih.govnih.gov The discovery of these interactions is vital, as they present alternative targets for modulating Nav1.7 function indirectly. For example, the analgesic drug lacosamide (B1674222) is thought to regulate Nav1.7 current density through its interaction with CRMP2. nih.gov

To study the trafficking of Nav1.7, researchers utilize fluorescent reporters. By fusing a fluorescent protein, such as Green Fluorescent Protein (GFP), or using fluorescently-labeled antibodies or ligands (like Halo-tag ligands), the movement of Nav1.7 channels can be observed in real-time in living neurons. nih.govnih.gov These imaging techniques have shown that Nav1.7 is transported along axons in vesicles that also contain proteins like Rab6A, which is involved in vesicular transport. frontiersin.org Such assays can demonstrate how an inhibitor might alter the forward (anterograde) trafficking of new channels to the membrane or the removal and recycling (endocytosis and retrograde trafficking) of existing channels, thereby reducing the number of functional channels available to initiate pain signals. nih.govfrontiersin.org

Table 1: Key Nav1.7 Interacting Proteins Identified Through Reporter Assays

| Protein | Function/Role | Significance in Nav1.7 Regulation | Reference |

|---|---|---|---|

| CRMP2 | Cytosolic phosphoprotein | Regulates Nav1.7 membrane localization and function. nih.govnih.gov | nih.govnih.govpnas.org |

| Scn3b | Sodium channel β3 subunit | Complexes with Nav1.7, likely modulating channel properties. | nih.govnih.gov |

| Syt2 | Membrane-trafficking protein | Implicated in the transport and delivery of Nav1.7-containing vesicles. | nih.govnih.gov |

| Tmed10 | Transmembrane trafficking protein | Involved in protein transport; knockdown reduces Nav1.7 current density. biorxiv.org | nih.govbiorxiv.orgnih.gov |

| Gprin1 | Opioid receptor-binding protein | Provides a physical link between Nav1.7 and opioid signaling pathways. | nih.govnih.gov |

| Rab GTPases | Vesicular transport proteins | Co-localize with Nav1.7 in transport vesicles, indicating a role in its trafficking. biorxiv.orgfrontiersin.org | biorxiv.orgfrontiersin.org |

In Vitro Models Using Primary Sensory Neurons and iPSC-Derived Nociceptors

To test the functional consequences of Nav1.7 inhibition in a biologically relevant context, researchers rely on advanced in vitro models derived from sensory neurons. These models, which include primary sensory neurons isolated from dorsal root ganglia (DRG) and nociceptors generated from induced pluripotent stem cells (iPSCs), provide a crucial platform for characterizing the effects of novel compounds on neuronal excitability. nih.govnih.gov

Primary sensory neurons, typically harvested from the DRGs of preclinical models, offer a direct system to study native Nav1.7 channels. nih.govbiorxiv.org In these neurons, Nav1.7 generates a significant portion of the tetrodotoxin-sensitive (TTX-S) sodium current and is a key determinant of the threshold for firing action potentials, the electrical signals that transmit pain information. nih.gov Researchers can use techniques like patch-clamp electrophysiology to record the electrical activity of these neurons. By applying a slow ramp of depolarizing current, they can measure the "ramp current" that is characteristic of Nav1.7 activity and observe how a potential inhibitor reduces this current and increases the amount of stimulus needed to trigger an action potential (rheobase). nih.govyoutube.com

A revolutionary advance in the field has been the use of iPSC-derived nociceptors. nih.govnih.goviasp-pain.org This technology allows scientists to take somatic cells, such as skin fibroblasts, from any individual and reprogram them into stem cells, which can then be differentiated into sensory neurons. nih.govyoutube.com This is particularly powerful as it enables the creation of "disease-in-a-dish" models. For example, researchers have generated nociceptors from patients with Inherited Erythromelalgia (IEM), a condition caused by gain-of-function mutations in Nav1.7 that leads to severe chronic pain. nih.goviasp-pain.org These patient-derived nociceptors exhibit enhanced excitability, such as a decreased threshold for firing action potentials, mirroring the patients' symptoms. nih.gov

Conversely, iPSC-derived nociceptors have been generated from individuals with Congenital Insensitivity to Pain (CIP), who have loss-of-function Nav1.7 mutations and cannot feel pain. nih.gov These CIP-derived neurons show reduced excitability and an inability to properly respond to depolarizing stimuli, confirming Nav1.7's critical role. nih.govyoutube.com These human-derived models are invaluable for screening Nav1.7 inhibitors. They provide a human-specific context to assess a compound's efficacy and selectivity, overcoming potential species differences between rodent and human channels. nih.govnih.gov Using CRISPR/Cas9 gene-editing, these platforms can be further refined to create Nav1.7 knockout lines or to correct pathogenic mutations, providing exquisitely controlled systems for mechanistic studies and drug validation. nih.govyoutube.comresearchgate.net

Table 2: Comparison of In Vitro Models for Nav1.7 Inhibitor Characterization

| Model | Description | Key Research Applications | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Primary Sensory Neurons (DRG) | Neurons acutely isolated from dorsal root ganglia of preclinical models. | Electrophysiological characterization of Nav1.7 currents; studying excitability and action potential firing. | Represents native channel environment and neuronal circuitry. | Limited availability; potential for species differences (rodent vs. human). | nih.govbiorxiv.orgnih.gov |

| iPSC-Derived Nociceptors (Healthy) | Sensory neurons differentiated from the stem cells of healthy donors. | Establishing baseline human nociceptor function; screening for compound efficacy and selectivity on human Nav1.7. | Human-specific genetics; scalable and reproducible source of neurons. | Differentiation protocols can be lengthy and variable. researchgate.net | nih.govyoutube.com |

| iPSC-Derived Nociceptors (Patient) | Sensory neurons derived from patients with Nav1.7-related pain disorders (e.g., IEM, CIP). | Modeling genetic pain disorders; testing if inhibitors can reverse pathological hyperexcitability. | Directly captures the genetic background of a human pain condition. | Phenotypes can be complex; requires access to patient populations. | nih.govnih.goviasp-pain.org |

| Gene-Edited iPSC Nociceptors | iPSC-derived neurons where the Nav1.7 gene is modified (e.g., knockout or mutation correction) using CRISPR/Cas9. | Precisely defining the role of Nav1.7 in excitability; validating that a compound's effect is on-target. | Provides isogenic controls for definitive mechanistic conclusions. | Requires advanced gene-editing expertise and validation. | nih.govyoutube.comresearchgate.net |

Investigation of Nav1.7 Inhibitor Efficacy in Animal Models of Pain

The analgesic potential of Nav1.7 inhibitors is typically assessed in a range of preclinical animal models that mimic different aspects of human pain conditions. These models are crucial for determining the spectrum of activity and therapeutic promise of a new chemical entity like Nav1.7-IN-6.

Inflammatory Pain Models (e.g., Carrageenan-Induced Hyperalgesia)

Inflammatory pain models are a cornerstone for the initial screening of analgesics. The injection of inflammatory agents like carrageenan or Complete Freund's Adjuvant (CFA) into the paw of a rodent induces a localized inflammatory response characterized by thermal and mechanical hyperalgesia (an exaggerated pain response to a noxious stimulus).

Studies have shown that the expression of Nav1.7 is upregulated in dorsal root ganglion (DRG) neurons following the induction of inflammation with carrageenan or CFA. nih.govnih.govpnas.org This upregulation is believed to contribute to the heightened pain sensitivity observed in these models. For instance, in a carrageenan-induced inflammatory pain model, nociceptor-specific knockout of the Nav1.7 gene in mice resulted in a significant reduction in both thermal and mechanical hyperalgesia. nih.gov This provides a strong rationale for the use of selective Nav1.7 inhibitors to treat inflammatory pain. While specific data for this compound in a carrageenan model is not yet available in the public domain, the established role of Nav1.7 in this context suggests that a potent and selective inhibitor would be expected to demonstrate significant efficacy.

Neuropathic Pain Models (e.g., Paclitaxel-Induced Neuropathy, Nerve Ligation Models)

Neuropathic pain, which arises from damage to the nervous system, is a major clinical challenge with limited treatment options. Several animal models are used to study this type of pain, including chemotherapy-induced peripheral neuropathy (CIPN) models, such as those induced by the chemotherapeutic agent paclitaxel, and nerve ligation models like the chronic constriction injury (CCI) model.

There is substantial evidence implicating Nav1.7 in the pathophysiology of neuropathic pain. nih.govnih.gov In paclitaxel-induced neuropathy models, an upregulation of Nav1.7 expression and function in DRG neurons has been observed, correlating with the development of pain behaviors. nih.govnih.govpitt.eduoup.com Selective blockers of Nav1.7 have been shown to attenuate the behavioral signs of CIPN in rats. nih.gov Similarly, in nerve ligation models, increased expression of Nav1.7 in the DRG is associated with the development of thermal and mechanical hyperalgesia. nih.gov

The efficacy of Nav1.7 inhibition in these models underscores the potential of compounds like this compound as treatments for neuropathic pain. The evaluation of this compound in these models would be a critical step in its preclinical development.

Assessment of Nociceptive Thresholds and Allodynia

A key aspect of preclinical pain research is the quantitative assessment of pain-related behaviors. This involves measuring nociceptive thresholds and the presence of allodynia (pain in response to a normally non-painful stimulus). Standard tests include the von Frey test for mechanical allodynia, the Hargreaves test for thermal hyperalgesia, and the Randall-Selitto test for mechanical hyperalgesia.

In various pain models, Nav1.7 inhibitors have been shown to increase the threshold for pain responses. For example, in models of inflammatory pain, these inhibitors can reverse the decrease in paw withdrawal latency to a thermal stimulus. pnas.org In neuropathic pain models, they can increase the paw withdrawal threshold to mechanical stimulation with von Frey filaments, indicating a reduction in allodynia. nih.gov The ability of this compound to modulate these nociceptive thresholds would provide direct evidence of its analgesic efficacy.

Role of Nav1.7 in Distinct Pain Modalities Across Animal Models

Research indicates that Nav1.7 plays a differential role in various pain modalities. While it is crucial for acute thermal and mechanical nociception, its contribution can vary depending on the specific pain state and the type of sensory neuron involved. acs.orgnih.gov For instance, some studies suggest that Nav1.7 is essential for inflammatory hyperalgesia. nih.gov In the context of neuropathic pain, the role of Nav1.7 can be complex, with some models showing a clear dependence on this channel, while others may involve different sodium channel subtypes. nih.gov A comprehensive preclinical evaluation of this compound would therefore involve testing its efficacy across a battery of pain models to delineate its specific profile of activity against different pain types.

Mechanism of Action Studies for Nav1.7 Inhibitors in Preclinical Settings

Understanding the mechanism by which a drug candidate exerts its therapeutic effect is fundamental to its development. For Nav1.7 inhibitors, mechanism of action studies focus on their impact on the electrical properties of nociceptors.

Impact on Peripheral Nociceptor Electrogenesis and Action Potential Propagation

Nav1.7 channels are characterized by their ability to amplify small, subthreshold depolarizations in nociceptors, effectively acting as a "threshold-setter" for action potential firing. acs.orgwikipedia.org They exhibit slow closed-state inactivation, which allows them to respond to slow ramp depolarizations that other sodium channels might not. acs.orgnih.gov

By blocking Nav1.7, an inhibitor like this compound would be expected to increase the amount of current required to trigger an action potential in a nociceptor. youtube.comnih.gov This would effectively dampen the excitability of these sensory neurons, making them less likely to fire in response to a painful stimulus. Furthermore, while Nav1.7 is primarily involved in action potential initiation, it also contributes to their propagation along the axon to the central nervous system. nih.gov Therefore, inhibition of Nav1.7 can also impede the transmission of the pain signal. Electrophysiological studies, such as whole-cell patch-clamp recordings from DRG neurons, are essential to directly measure the effects of this compound on these processes. nih.gov Such studies would quantify the inhibitor's impact on sodium currents, action potential threshold, and firing frequency in response to depolarizing stimuli.

Modulation of Neurotransmitter Release from Sensory Neuron Central Terminals

The voltage-gated sodium channel Nav1.7 is a critical component in the transmission of pain signals, not only by initiating action potentials in peripheral nociceptors but also by influencing neurotransmitter release at their central terminals in the spinal cord. physoc.orgyoutube.com Studies on Nav1.7 null mutant sensory neurons have demonstrated a significant reduction in the release of key neurotransmitters, such as substance P and glutamate (B1630785), upon depolarization. biorxiv.orgnih.gov This suggests that Nav1.7 has a regulatory function in synaptic transmission. nih.gov

The mechanism appears to be linked to the channel's role as an amplifier of small, slow depolarizations near the nerve terminal membrane. physoc.orgwikipedia.org This amplification is crucial for reaching the threshold required to trigger the release of neurotransmitters that signal pain to second-order neurons. wikipedia.orgbiorxiv.org In the absence of functional Nav1.7, whether through genetic deletion or pharmacological blockade, this amplification is diminished, leading to a failure in synaptic transmission from central nociceptors. ahajournals.org

Interestingly, the inhibition of neurotransmitter release in Nav1.7-deficient models can be partially reversed by the opioid antagonist naloxone, pointing to a complex interplay with the endogenous opioid system. nih.gov This suggests that the reduction in neurotransmitter release is not solely a direct consequence of altered ion flux but is also mediated by an enhanced opioid-dependent mechanism at the presynaptic terminal. biorxiv.org

Investigation of Nav1.7-Mediated Effects on Autonomic and Olfactory Pathways

The influence of Nav1.7 extends beyond the somatosensory system, playing significant roles in both the autonomic and olfactory pathways. nih.govnih.gov

Autonomic Pathways: Nav1.7 is expressed in sympathetic ganglion neurons and on autonomic afferent and efferent fibers. nih.govtandfonline.comphysiology.org This expression has raised concerns about potential on-target autonomic effects of Nav1.7 inhibitors. nih.govresearchgate.net Preclinical and clinical studies with selective Nav1.7 inhibitors have indeed reported autonomic dysfunction. For instance, the inhibitor MK-2075 was associated with dose-dependent decreases in heart rate variability in non-human primates, suggesting an effect on both sympathetic and parasympathetic tone. nih.gov Similarly, other potent Nav1.7 blockers have been linked to effects on the autonomic nervous system, which presents a significant challenge for their therapeutic development. biorxiv.orgresearchgate.netbiorxiv.org

Research using selective inhibitors like GNE8493 and ST2262 has shown that blocking Nav1.7 can significantly inhibit action potential conduction in postganglionic sympathetic nerves and reduce sympathetic adrenergic contractions in blood vessels from both guinea pigs and humans. physiology.org These findings confirm a functional role for Nav1.7 in the autonomic nervous system. physiology.org

Olfactory Pathways: A well-documented consequence of Nav1.7 loss-of-function in both humans and mice is anosmia, the inability to perceive odors. nih.govnih.govnih.gov The channel is predominantly expressed in olfactory sensory neurons (OSNs). nih.govresearchgate.net Studies have shown that Nav1.7 is essential for action potential propagation along the axons of OSNs to the olfactory bulb. nih.gov In the absence of Nav1.7, OSNs can still generate odor-evoked action potentials, but they fail to initiate synaptic signaling and glutamate release to the projection neurons in the olfactory bulb. nih.govnih.gov This failure of neurotransmitter release is the direct cause of anosmia in individuals with non-functional Nav1.7 channels. nih.govnih.gov Unlike the analgesia observed in Nav1.7 deficiency, the associated anosmia appears to be independent of the opioid system. biorxiv.orgbiorxiv.org

Effects of Nav1.7 Inhibitors on Autonomic and Olfactory Function

| Compound/Model | System Affected | Observed Effect | Reference |

|---|---|---|---|

| Nav1.7 Loss-of-Function (Genetic) | Olfactory | Anosmia (inability to smell) due to failed neurotransmitter release from olfactory sensory neurons. | nih.govnih.gov |

| MK-2075 | Autonomic (Cardiovascular) | Dose-dependent decreases in heart rate variability in non-human primates. | nih.gov |

| GNE8493 | Autonomic (Sympathetic Nerves) | Inhibited compound action potentials in postganglionic neurons by ~70%. Inhibited sympathetic contractions in human pulmonary arteries by 94%. | physiology.org |

| ST2262 | Autonomic (Sympathetic Nerves) | Inhibited sympathetic contractions in human pulmonary arteries by 87%. | physiology.org |

| Nav1.7 Pharmacological Inhibition (General) | Olfactory | Reduced odor-induced activation of the olfactory bulb in rhesus macaques. | researchgate.net |

Exploration of Enhanced Endogenous Opioid Signaling in Nav1.7 Deficiency

A surprising and critical discovery in the study of Nav1.7 is the profound link between its absence and the upregulation of the endogenous opioid system. physoc.orgnih.govresearchgate.net This finding helps to explain why the complete analgesia seen in individuals with genetic loss-of-function of Nav1.7 is more robust than what has been achieved with pharmacological inhibitors alone. biorxiv.orgnih.gov

Studies in Nav1.7-null mutant mice revealed that the genetic deletion leads to a significant increase in the expression of the enkephalin precursor Penk mRNA and Met-enkephalin protein within sensory neurons. nih.govresearchgate.net This upregulation is not observed in Nav1.8-null mutants, suggesting a specific role for Nav1.7 in regulating opioid peptide levels. nih.govnih.gov The analgesic phenotype in both mice and humans with Nav1.7 loss-of-function can be substantially reversed by the administration of the general opioid antagonist, naloxone. nih.govresearchgate.net

Further research suggests that the loss of Nav1.7 activity leads to potentiated opioid receptor function, possibly due to altered intracellular sodium concentrations. physoc.orgnih.gov This "turbocharged" opioid system acts to inhibit neurotransmitter release from the central terminals of nociceptors, contributing significantly to the pain-free state. biorxiv.orgbiorxiv.org These findings suggest that Nav1.7 channel blockers alone may not fully replicate the analgesic phenotype of null mutants but could be significantly potentiated by co-administration with opioids. nih.govresearchgate.net

Addressing Translational Challenges in Nav1.7 Inhibitor Development

Analysis of Discordance Between Preclinical and Clinical Outcomes for Nav1.7 Inhibition

Despite strong genetic validation and promising preclinical data, the translation of Nav1.7 inhibitors into clinically effective analgesics has been largely unsuccessful. nih.govnih.gov A significant discordance exists between the outcomes of animal studies and human trials, which can be attributed to several key differences in experimental design and biological factors. nih.gov

Key areas of discrepancy include:

Subject Population: Preclinical studies predominantly use young, male rodents with limited genetic diversity, which does not reflect the heterogeneity of the human patient population in clinical trials. nih.gov

Pain Models vs. Clinical Conditions: The most common preclinical model is inflammatory pain, whereas the majority of clinical trials for Nav1.7 inhibitors have focused on neuropathic pain. nih.gov There is emerging evidence that Nav1.7 may not be as essential for certain types of neuropathic pain as it is for inflammatory or acute pain. nih.govnih.gov

Pain Assessment: Preclinical studies almost exclusively measure evoked pain (reflexive responses to a stimulus), while clinical trials typically assess the intensity of spontaneous, ongoing pain. nih.gov

Dosing Regimen: Nearly all preclinical evaluations use a single-dose administration. In contrast, clinical trials use repeat dosing, which can reveal issues like tolerance or other slow-developing processes that are missed in single-dose animal studies. nih.gov

All 23 preclinical studies of selective Nav1.7 inhibitors in neuropathic pain models reported significant pain relief, whereas only one of two completed clinical trials in neuropathic pain showed a successful outcome. nih.gov This stark contrast highlights the poor alignment of preclinical testing strategies with clinical reality. nih.gov

Comparison of Preclinical and Clinical Study Designs for Nav1.7 Inhibitors

| Factor | Typical Preclinical Approach | Typical Clinical Approach | Reference |

|---|---|---|---|

| Subjects | Young, male rodents (mice/rats) with low genetic variability. | Diverse human population (age, sex, genetics, comorbidities). | nih.gov |

| Pain Condition | Predominantly inflammatory pain models. | Predominantly neuropathic pain conditions. | nih.gov |

| Pain Measurement | Evoked pain (e.g., thermal withdrawal latency, mechanical thresholds). | Spontaneous/ongoing pain intensity (e.g., numerical rating scales). | nih.gov |

| Dosing | Single dose administration. | Repeat/chronic dosing. | nih.gov |

Strategies for Optimizing In Vivo Target Occupancy and Pharmacodynamics

A major challenge in the development of Nav1.7 inhibitors is achieving sufficient target occupancy in vivo to produce a therapeutic effect. researchgate.netrsc.org While genetic loss-of-function results in a complete absence of Nav1.7-mediated currents, pharmacological inhibition is often incomplete, especially at concentrations that maintain selectivity over other Nav subtypes. nih.gov

The level of Nav1.7 inhibition required to produce analgesia remains a critical question. nih.gov Some studies suggest that nearly complete inhibition of the channel may be necessary to replicate the effects seen in genetic knockouts. biorxiv.org This creates a significant hurdle, as high drug concentrations can lead to a loss of selectivity and engagement of off-target Nav channels (e.g., Nav1.5 in the heart, or CNS channels), resulting in undesirable side effects. researchgate.net

Strategies to address this challenge include:

Developing inhibitors with long residence times: Compounds that bind to the target for an extended period may achieve sustained inhibition even at lower plasma concentrations, improving the therapeutic window. researchgate.net

Improving Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug exposure and the analgesic effect is crucial. The use of transgenic mice expressing human Nav1.7 has enabled the development of target engagement assays to better predict the required concentrations for efficacy. researchgate.net

Indirect Modulation: An alternative strategy involves indirectly regulating the channel's function or expression rather than direct blockade. For example, targeting interacting proteins like the Collapsin Response Mediator Protein 2 (CRMP2) has been explored to modulate Nav1.7 activity without directly binding to the channel pore. youtube.com

Consideration of Species-Specific Differences in Nav1.7 Physiology and Pharmacology

Translational failures can also stem from inherent differences in Nav1.7 physiology and pharmacology between preclinical rodent models and humans. nih.govyoutube.com While the role of Nav1.7 in pain processing is conserved, there are notable species-specific variations. nih.gov

For example, the potency of certain inhibitors can differ significantly across species. The IC50 for the selective inhibitor PF-05089771 is higher for the rat Nav1.7 channel compared to the mouse and human channels, which can complicate the interpretation of efficacy studies in rats. nih.gov

Furthermore, anatomical differences may exist. While global Nav1.7 knockout mice have intact intra-epidermal C-fibers, some human patients with Nav1.7 loss-of-function have been reported to lack these nerve fibers, suggesting a potential difference in the developmental or maintenance role of the channel between species. nih.gov There are also differences in the expression patterns of Nav channel isoforms. For instance, while Nav1.3 is not typically expressed in adult rat DRG neurons unless there is nerve injury, its expression profile may differ in humans. youtube.com These species-specific nuances in channel pharmacology, expression, and contribution to pain states must be carefully considered when designing preclinical studies and predicting clinical success. nih.gov

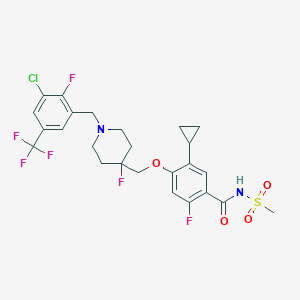

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C25H25ClF6N2O4S |

|---|---|

Molekulargewicht |

599.0 g/mol |

IUPAC-Name |

4-[[1-[[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]methyl]-4-fluoropiperidin-4-yl]methoxy]-5-cyclopropyl-2-fluoro-N-methylsulfonylbenzamide |

InChI |

InChI=1S/C25H25ClF6N2O4S/c1-39(36,37)33-23(35)18-10-17(14-2-3-14)21(11-20(18)27)38-13-24(29)4-6-34(7-5-24)12-15-8-16(25(30,31)32)9-19(26)22(15)28/h8-11,14H,2-7,12-13H2,1H3,(H,33,35) |

InChI-Schlüssel |

FCTMRPTVPHVTTN-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)C2CC2)OCC3(CCN(CC3)CC4=C(C(=CC(=C4)C(F)(F)F)Cl)F)F)F |

Herkunft des Produkts |

United States |

Table of Compounds

Q & A

Q. How can researchers integrate this compound findings with existing Nav1.7 inhibitor literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.